

Application Note: UHPLC-DAD Analysis of Dihydrochalcones in Plant Extracts

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Dihydrochalcone

Cat. No.: B1670589

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Introduction

Dihydrochalcones are a class of flavonoids found in a variety of plants, including apples, rooibos, and sweet tea. They are of significant interest to researchers, scientists, and drug development professionals due to their potential health benefits, which include antioxidant, anti-diabetic, and anti-inflammatory properties.^{[1][2]} This application note provides a detailed protocol for the quantitative analysis of common **dihydrochalcones**, such as phloridzin, trilobatin, and aspalathin, in plant extracts using Ultra-High-Performance Liquid Chromatography with a Diode Array Detector (UHPLC-DAD).

Instrumentation and Consumables

- **UHPLC System:** A system equipped with a binary pump, autosampler, column oven, and a diode array detector.
- **Chromatography Data System (CDS):** Software for instrument control, data acquisition, and processing.
- **Analytical Column:** A reversed-phase C18 column is commonly used. A specific example is the Phenomenex Luna Omega 1.6 μm C18 column.^{[3][4]}
- **Solvents:** Acetonitrile (ACN) and water (H_2O), both HPLC or UHPLC grade.

- Additives: Formic acid or trifluoroacetic acid (TFA) are often added to the mobile phase to improve peak shape.[3][4][5]
- Filters: 0.22 µm syringe filters for sample preparation.
- Vials: Amber glass vials for sample injection.

Experimental Protocols

Standard Preparation

- Stock Solutions: Accurately weigh and dissolve individual **dihydrochalcone** standards (e.g., phloridzin, trilobatin, aspalathin) in methanol to prepare stock solutions at a concentration of 1 mg/mL.[5]
- Working Standards: Prepare a series of working standard solutions by serially diluting the stock solutions with the mobile phase to create a calibration curve. A typical concentration range is 1–100 µg/mL.[5]

Sample Preparation (Ultrasound-Assisted Extraction)

This protocol is suitable for dried plant material, such as leaves or stems.

- Grinding: Grind the dried plant material to a fine powder.
- Extraction: Accurately weigh approximately 1.0 g of the powdered plant material into a centrifuge tube. Add 10 mL of methanol.[3]
- Ultrasonication: Sonicate the mixture in an ultrasonic bath for 30 minutes.[3]
- Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
- Filtration: Filter the supernatant through a 0.22 µm syringe filter into a UHPLC vial.

UHPLC-DAD Method

The following method is a general guideline and may require optimization for specific applications.

Table 1: UHPLC-DAD Chromatographic Conditions

Parameter	Condition
Column	Phenomenex Luna Omega 1.6 μ m C18, 100 x 2.1 mm
Mobile Phase A	Water + 0.01% Trifluoroacetic Acid (TFA)[3][4]
Mobile Phase B	Acetonitrile + 0.01% Trifluoroacetic Acid (TFA) [3][4]
Gradient Program	0-2 min, 10% B; 2-10 min, 10-40% B; 10-12 min, 40-90% B; 12-14 min, 90% B
Flow Rate	0.3 mL/min
Column Temperature	30 °C[5]
Injection Volume	2 μ L
DAD Wavelength	280 nm for general dihydrochalcone detection. [3] Specific wavelengths can be used for individual compounds (e.g., 288 nm for aspalathin).[5]

Data Presentation

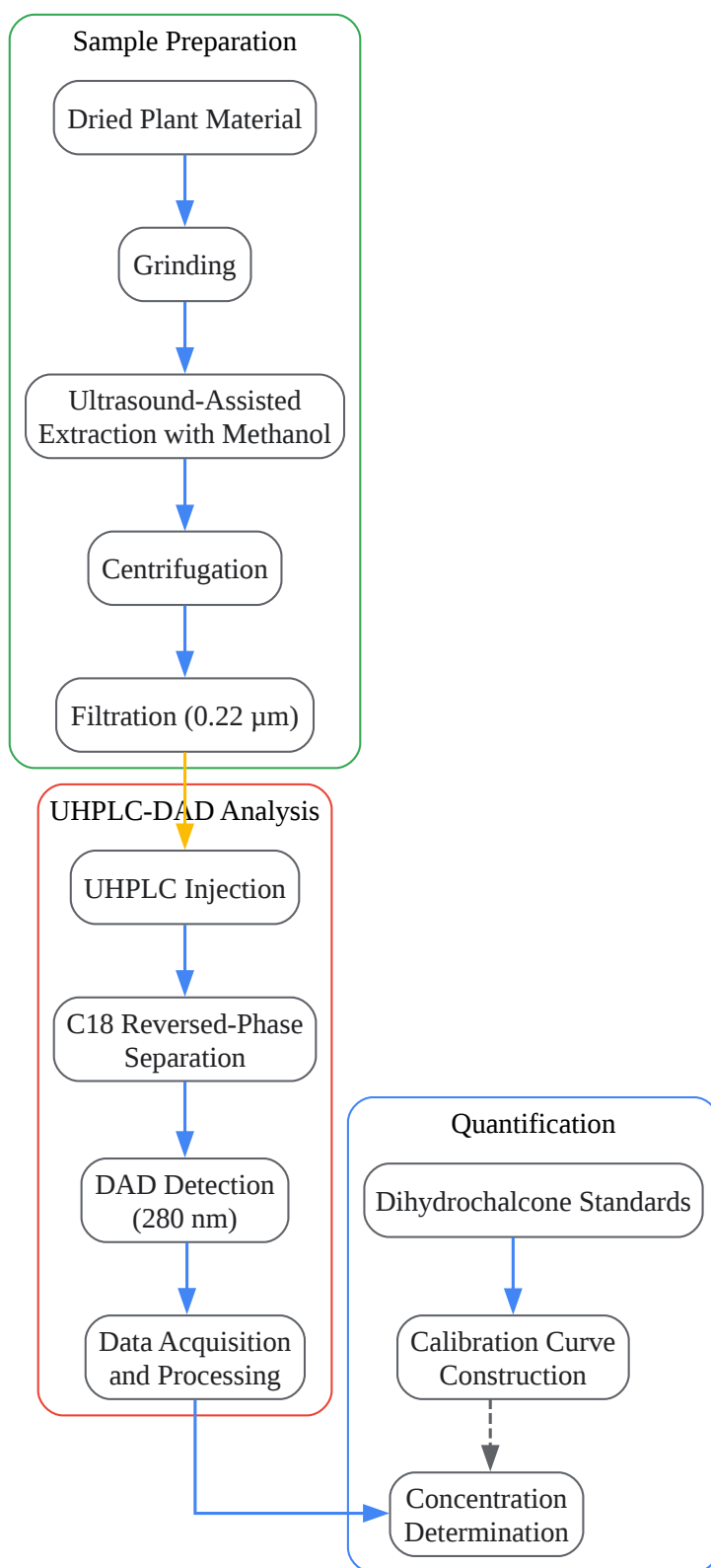
Quantitative analysis of **dihydrochalcones** can be achieved by constructing a calibration curve from the peak areas of the standard solutions. The concentration of the analytes in the plant extracts can then be determined from this curve. The performance of the method should be validated for linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ).

Table 2: Summary of Method Validation Data for **Dihydrochalcone** Analysis

Analyte	Linearity (R ²)	LOD (µg/mL)	LOQ (µg/mL)	Intraday Precision (%RSD)	Interday Precision (%RSD)	Accuracy (Recovery %)
Dihydrochalcone Glucosides [3]	≥ 0.9992	< 1.42	< 4.30	≤ 2.00	≤ 1.98	97.4 - 106.3
Phloridzin & Trilobatin[6]	> 0.999	-	-	< 2.0	< 2.0	95.0 - 105.0
Aspalathin & other phenolics[5]	> 0.99	0.2 - 1.0	-	< 2.0	< 3.0	96.0 - 104.0

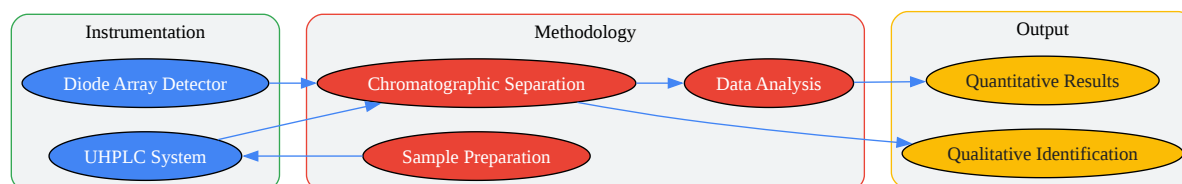
Note: The values presented are typical and may vary depending on the specific instrumentation and experimental conditions.

Visualizations



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Caption: Experimental workflow for UHPLC-DAD analysis of **dihydrochalcones**.



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Caption: Logical relationship of components in **dihydrochalcone** analysis.

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